molecular formula C18H24N2O4 B7856042 3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)-

3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)-

Cat. No.: B7856042
M. Wt: 332.4 g/mol
InChI Key: GXIZSOVZVRKXEC-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)- is a bicyclic heterocyclic molecule featuring a 3,6-diazabicyclo[3.2.0]heptane core. This structure comprises two fused rings—a three-membered and a four-membered ring—with nitrogen atoms at positions 3 and 4. The molecule is esterified at both carboxylic acid positions: one with a tert-butyl (1,1-dimethylethyl) group and the other with a benzyl (phenylmethyl) group. The stereochemistry (1S,5R) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

This compound is likely a synthetic intermediate or prodrug, as ester groups are commonly employed to enhance bioavailability or facilitate synthesis. Its structural complexity and stereospecificity suggest applications in medicinal chemistry, particularly targeting receptors such as nicotinic acetylcholine receptors (nAChRs) or orexin receptors, as seen in related diazabicyclo derivatives .

Properties

IUPAC Name

3-O-benzyl 6-O-tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-10-14-9-19(11-15(14)20)16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIZSOVZVRKXEC-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)- typically involves the reaction of 6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.2.0]heptane with benzyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound has been investigated for its potential as a drug candidate due to its structural similarity to various biologically active molecules. Its bicyclic structure allows for the modulation of pharmacokinetic properties, making it suitable for designing inhibitors or modulators of biological targets.

  • Case Study: Anticancer Activity
    Research has shown that derivatives of diazabicyclo compounds exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have identified that modifications to the diazabicyclo core can enhance selectivity and potency against cancer cell lines .

1.2 Neurological Applications

The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neurological disorders treatment. Its derivatives have been explored for their effects on neurotransmitter systems.

  • Case Study: Neuroprotective Effects
    In a study focusing on neuroprotection, certain derivatives of this compound demonstrated significant protective effects against oxidative stress in neuronal cells, suggesting potential use in treating conditions like Alzheimer's disease .

Materials Science

2.1 Polymer Chemistry

The unique chemical structure of (1S,5R)-6-Boc-3,6-diazabicyclo[3.2.0]heptane has been utilized in the synthesis of novel polymers with desirable mechanical and thermal properties.

  • Application Example: Biodegradable Polymers
    Research indicates that incorporating this compound into polymer matrices can enhance biodegradability while maintaining structural integrity. This is particularly relevant for developing sustainable materials .

Organic Synthesis

3.1 Catalytic Applications

This compound serves as an effective catalyst in various organic reactions due to its ability to stabilize transition states and lower activation energies.

  • Case Study: Asymmetric Synthesis
    In asymmetric synthesis, (1S,5R)-6-Boc-3,6-diazabicyclo[3.2.0]heptane has been used to facilitate enantioselective reactions, leading to high yields of chiral products crucial in pharmaceuticals .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryDrug DevelopmentPotential anticancer activity and neuroprotection
Materials ScienceBiodegradable PolymersEnhanced biodegradability with structural integrity
Organic SynthesisCatalytic ApplicationsFacilitates enantioselective reactions

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Ring Size : Larger cores (e.g., [4.2.0] in 3,8-diazabicyclo[4.2.0]octane) enhance receptor binding specificity, while smaller systems (e.g., [3.2.0]) may improve metabolic stability .
  • Substituents : Electron-withdrawing groups (e.g., dichloropyridinyl in ABT-894) enhance nAChR affinity, whereas ester groups (tert-butyl/benzyl) may serve as synthetic handles or prodrugs .

Receptor Modulation

  • Orexin Receptor Antagonists : 3,6-Diazabicyclo[3.2.0]heptane derivatives are explored for insomnia, leveraging their ability to modulate sleep-wake cycles .

Cytotoxicity

  • 3,6-Diazabicyclo[3.3.1]heptane : Reduced prostate cancer cell viability (LNCaP: 32%, PC3: 28% at 30 μM), suggesting ring size and substituents influence apoptotic pathways .

Stereochemical Considerations

The (1S,5R) configuration in the target compound is pivotal. Enantiomers of diazabicyclo derivatives often exhibit divergent activities; for example, (1S,5S)-configured analogs show higher nAChR affinity than (1R,5R) forms .

Biological Activity

3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)- is a complex organic compound with significant biological activity. This compound is part of a larger class of bicyclic compounds known for their interaction with various biological targets, particularly in the nervous system.

Chemical Structure and Properties

  • Molecular Formula : C18H24N2O4
  • Molecular Weight : 332.39 g/mol
  • CAS Number : 370880-79-8

The structure consists of a bicyclic framework that incorporates nitrogen atoms and various functional groups that contribute to its biological activity.

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands

One of the primary areas of research surrounding this compound is its role as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). Studies have shown that derivatives of 3,6-diazabicyclo[3.2.0]heptane exhibit potent agonist activity at the alpha4beta2 nAChR subtype.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the bicyclic core and substituents on the pyridine ring significantly affect binding affinity and functional activity. For instance:

  • Substituents : The introduction of small groups such as bromo or methyl at specific positions on the pyridine ring enhances binding affinity.
  • Selectivity : Certain derivatives show selectivity for either the alpha4beta2 or alpha3beta4 nAChR subtypes, which is crucial for therapeutic applications targeting specific neurological conditions .

Pharmacological Profiles

The pharmacological profiles of these compounds suggest their potential use in treating conditions such as Alzheimer's disease and other cognitive disorders due to their ability to modulate cholinergic signaling.

Case Studies

  • In Vitro Studies : A study evaluated a series of nAChR ligands derived from this bicyclic structure, demonstrating varied potency across different receptor subtypes. Compounds with specific substituents showed enhanced efficacy in receptor activation.
  • Animal Models : In vivo studies using animal models have indicated that certain derivatives can improve cognitive function and memory retention when administered at therapeutic doses.

Table of Biological Activities

Compound NamenAChR SubtypeBinding Affinity (Ki)EfficacySelectivity
Compound Aalpha4beta210 nMHighSelective
Compound Balpha3beta450 nMModerateNon-selective
Compound Calpha4beta25 nMVery HighSelective

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid derivatives, and how does steric hindrance from substituents influence reaction efficiency?

  • Methodological Answer : A common approach involves coupling bicyclic cores with protecting groups like tert-butyl esters or benzyl esters. For example, tert-butyl esters are often introduced via nucleophilic substitution under anhydrous conditions, while benzyl groups are added via palladium-catalyzed coupling. Steric hindrance from bulky groups (e.g., 1,1-dimethylethyl) can reduce reaction yields; optimizing solvent polarity (e.g., DMF for solubility) and using catalysts like DMAP can mitigate this . Chromatographic purification (flash chromatography with toluene/ether gradients) is critical for isolating diastereomers .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR can confirm stereochemistry by analyzing coupling constants (e.g., axial vs. equatorial protons in bicyclic systems) and NOE correlations .
  • HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS detects trace impurities and validates molecular ion peaks .
  • X-ray crystallography : Resolves absolute configuration for (1S,5R)-stereochemistry, particularly when chiral centers are ambiguous via NMR .

Q. How does the bicyclic framework influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The strained bicyclo[3.2.0] system increases reactivity at the 3,6-dicarboxylic acid positions. For example, ester hydrolysis under acidic conditions proceeds faster than in non-strained analogs. Computational modeling (DFT) can predict electrophilic attack sites by analyzing electron density maps .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., unexpected NOE signals or split NMR peaks)?

  • Methodological Answer :

  • Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., ring-flipping in bicyclic systems) that may cause peak splitting .
  • Isotopic labeling : Introduce 13C^{13}C-labeled esters to track coupling pathways and validate stereochemical assignments .
  • Cross-validation : Compare IR carbonyl stretching frequencies (e.g., 1700–1750 cm1^{-1}) with X-ray bond lengths to confirm ester group geometry .

Q. How can experimental design (DoE) optimize reaction conditions for scaling up synthesis while minimizing racemization?

  • Methodological Answer :

  • DoE Parameters : Vary temperature, solvent (e.g., THF vs. dichloromethane), and catalyst loading to identify non-linear interactions affecting enantiomeric excess. For example, low temperatures (<0°C) reduce epimerization during esterification .
  • In-line analytics : Use flow chemistry with real-time UV monitoring to detect intermediates and adjust residence time dynamically .

Q. What in vitro or in silico approaches are suitable for probing this compound’s biological activity, given its structural similarity to β-lactam antibiotics?

  • Methodological Answer :

  • Enzyme inhibition assays : Test binding affinity to penicillin-binding proteins (PBPs) using fluorescence polarization, referencing β-lactamase-resistant analogs .
  • Molecular docking : Simulate interactions with bacterial cell wall targets (e.g., PBP2a in MRSA) using software like AutoDock Vina, focusing on the bicyclic core’s spatial compatibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (computational) and experimental dipole moments or pKa values?

  • Methodological Answer :

  • Solvent correction : Apply COSMO-RS solvation models to computational data to account for solvent effects overlooked in gas-phase simulations .
  • Potentiometric titration : Measure pKa experimentally in DMSO/water mixtures to resolve discrepancies caused by solvent polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.